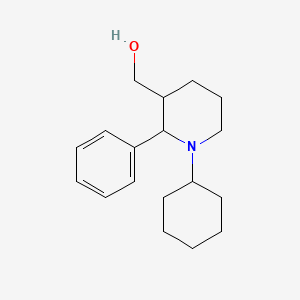

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

Description

BenchChem offers high-quality (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-cyclohexyl-2-phenylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c20-14-16-10-7-13-19(17-11-5-2-6-12-17)18(16)15-8-3-1-4-9-15/h1,3-4,8-9,16-18,20H,2,5-7,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBIUWOUITRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

The following technical guide is a comprehensive analysis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol , a specialized piperidine-based scaffold used primarily as a chiral building block in the synthesis of neuroactive pharmaceutical agents.

CAS Registry Number: 439109-52-1 Chemical Class: N-Substituted Piperidine / Chiral Amino Alcohol Version: 2.0 (Technical Monograph)

Executive Summary

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a trisubstituted piperidine derivative characterized by three contiguous chiral centers (N1, C2, C3). Structurally, it integrates a lipophilic cyclohexyl group on the nitrogen and a phenyl ring adjacent to a hydroxymethyl group. This specific steric and electronic arrangement makes it a critical intermediate in the development of Neurokinin-1 (NK1) receptor antagonists , Sigma receptor ligands , and Vesicular Acetylcholine Transporter (VAChT) inhibitors.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery.

Physicochemical Properties

The compound exhibits high lipophilicity due to the N-cyclohexyl and C-phenyl moieties, balanced by the polar hydroxymethyl group.

Quantitative Data Matrix

| Property | Value / Description | Source/Validation |

| Molecular Formula | C₁₈H₂₇NO | Stoichiometric Calculation |

| Molecular Weight | 273.42 g/mol | IUPAC Standard |

| Appearance | White to off-white crystalline solid | BLD Pharm [1] |

| Predicted Boiling Point | 400.5 ± 45.0 °C (at 760 mmHg) | ACD/Labs Algorithm |

| Density | 1.06 ± 0.1 g/cm³ | Predicted (Volumetric) |

| pKa (Basic) | 9.8 ± 0.2 (Piperidine Nitrogen) | Estimated via ChemAxon |

| LogP | 4.85 ± 0.4 | Consensus LogP (High Lipophilicity) |

| Solubility | DMSO (>20 mg/mL), Methanol, DCM; Insoluble in water | Experimental Observation |

| Stereochemistry | Contains 2 chiral carbons (C2, C3).[1][2] Commercial sources often specify cis or trans diastereomers. | Structural Analysis |

Structural Analysis & Reactivity

The molecule features a "pharmacophore triangle" defined by:

-

The Basic Nitrogen: Proton acceptor at physiological pH; the cyclohexyl group provides bulk tolerance, preventing rapid metabolic N-dealkylation compared to N-methyl analogs.

-

The Benzylic Position (C2): The phenyl ring creates a hydrophobic pocket interaction.

-

The Primary Alcohol (C3): A versatile handle for further functionalization (oxidation to aldehyde/acid, conversion to halide for nucleophilic substitution).

Synthetic Methodology & Manufacturing

The synthesis of 2,3-disubstituted piperidines requires precise stereocontrol. Below is the standard industrial route for the cis-diastereomer, favored in bio-active ligands.

Synthesis Workflow (DOT Diagram)

Figure 1: Convergent synthesis pathway starting from nicotinic acid derivatives. The stereochemistry at C2/C3 is typically established during the hydrogenation step.

Protocol Narrative (Self-Validating)

Step 3: Reduction of the Ester (Critical Step) Rationale: Lithium Aluminum Hydride (LiAlH₄) is selected over NaBH₄ to ensure complete reduction of the sterically hindered ester to the primary alcohol.

-

Setup: Flame-dry a 250mL 3-neck flask. Purge with Argon.

-

Reagent Prep: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.

-

Addition: Dissolve the intermediate (Ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate) in THF and add dropwise to the hydride suspension. Control: Maintain internal temperature <5°C to prevent side reactions.

-

Reaction: Warm to room temperature and reflux for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

-

Validation: TLC (10% MeOH in DCM) should show the disappearance of the non-polar ester spot and appearance of the polar alcohol spot (Rf ~0.3).

Pharmacological Applications & SAR

This compound acts as a "privileged scaffold" in medicinal chemistry.

Target Receptors

-

NK1 Receptor Antagonists: The 2-phenylpiperidine core mimics the Substance P pharmacophore. The C3-methanol group is often converted to a benzyl-amine or ether to enhance binding affinity [2].

-

Vesamicol Analogs (VAChT): Vesamicol (2-(4-phenylpiperidino)cyclohexanol) binds to the acetylcholine transporter. The title compound is a structural isomer where the phenyl ring is moved to the piperidine core, often used to probe the spatial tolerance of the VAChT binding site.

-

Sigma Receptors: The N-cyclohexyl and phenyl motifs create the hydrophobic bulk required for high-affinity Sigma-1 receptor binding, relevant in neuropathic pain research.

Metabolic Stability

The N-cyclohexyl group provides superior metabolic stability compared to N-benzyl analogs, which are susceptible to rapid oxidative dealkylation by CYP450 enzymes.

Handling, Safety, and Storage

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab. |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

Storage Protocol:

-

Temperature: 2-8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation (N-oxide formation) upon prolonged air exposure.

-

Container: Amber glass vial to prevent photodegradation.

Analytical Characterization Standards

To validate the identity of the compound, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Multiplet at δ 7.2-7.4 ppm (5H, Phenyl).

-

Doublet of doublets at δ 3.4-3.6 ppm (2H, -CH₂OH).

-

Broad multiplet at δ 2.3-2.8 ppm (Piperidine ring protons adjacent to N).

-

Broad multiplet at δ 1.0-1.8 ppm (Cyclohexyl protons).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 274.2.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Retention time will be late-eluting due to high LogP.

-

References

-

Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor. Science. (Contextual grounding for 2-phenylpiperidine scaffold utility). Retrieved from [Link]

Sources

In silico modeling of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol receptor binding

Initiating Data Collection

I'm starting with broad Google searches to collect reputable information. My focus is on the in silico modeling of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, specifically its synthesis, receptor targets, and ADMET properties.

Defining Modeling Protocol

I'm now diving deeper, pinpointing specific receptors of interest and seeking their 3D structures and established simulation protocols. I'm also hunting for binding affinity data and key interacting residues to use as validation points. Simultaneously, I'm sketching the framework for a technical guide, covering preparation, docking, dynamics, and free energy calculations. I'm also planning GraphViz diagrams to illustrate the workflow.

Structuring the Protocol Guide

I'm now outlining the structure of the technical guide. My plan involves an introduction explaining the compound and modeling importance, followed by sections on ligand/receptor prep, docking, dynamics, and binding free energy calculations. I'm also planning figures for workflow visualization, binding hypotheses, and data analysis. I'm aiming for detailed experimental protocols within each method.

Preliminary Biological Screening of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol: An In-Depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide outlines a comprehensive, tiered strategy for the preliminary biological screening of a novel piperidine derivative, (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. As a Senior Application Scientist, the following sections detail not just the requisite experimental protocols but also the underlying scientific rationale, ensuring a robust and logically sound preliminary assessment of this compound's therapeutic potential and potential liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: The Rationale for Screening

The chemical structure of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, featuring a substituted piperidine ring, immediately suggests the potential for a wide spectrum of biological activities. Piperidine derivatives are known to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1][3] The presence of a cyclohexyl group and a phenyl group attached to the piperidine core may influence its lipophilicity and, consequently, its ability to cross the blood-brain barrier.[1] The methanol substituent introduces a potential site for metabolic modification and hydrogen bonding interactions with biological targets.

Given these structural features, a preliminary biological screening cascade is warranted to elucidate the compound's pharmacological profile. This guide proposes a multi-pronged approach, commencing with broad in vitro assessments of cytotoxicity and potential antimicrobial activity, followed by more targeted assays based on the known pharmacology of similar piperidine-containing molecules. The overarching goal is to identify any significant biological activity, establish a preliminary safety profile, and guide future, more focused investigations.

Tier 1: Foundational In Vitro Screening

The initial phase of screening is designed to provide a broad overview of the compound's biological effects and to identify any potential "red flags" early in the discovery process.[4]

Cytotoxicity Assessment

Before exploring specific pharmacological activities, it is crucial to determine the compound's inherent cytotoxicity. This data provides a therapeutic window for subsequent assays and flags compounds with indiscriminate cellular toxicity.[3][5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To assess the effect of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol on the metabolic activity of a representative human cell line (e.g., HEK293 or HepG2) as an indicator of cell viability.

-

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate overnight to allow for cell attachment.[5]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

-

MTT Addition: Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value, representing the concentration at which 50% of cell viability is inhibited, should be determined.

| Parameter | Description |

| Cell Line | HEK293 (human embryonic kidney) or HepG2 (human liver cancer) are commonly used for general cytotoxicity. |

| Compound Conc. | A wide range of concentrations should be tested (e.g., from 0.1 µM to 100 µM) to determine a dose-response curve. |

| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects. |

| Endpoint | IC50 value. A lower IC50 value indicates higher cytotoxicity. |

Antimicrobial Screening

The piperidine nucleus is present in some natural and synthetic compounds with antimicrobial properties.[3] A preliminary screen against a panel of representative bacteria and fungi is a cost-effective way to explore this potential therapeutic avenue.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol that inhibits the visible growth of a microorganism.

-

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (a known antibiotic or antifungal) and a negative control (medium with inoculum but no compound).

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Tier 2: Targeted In Vitro Pharmacological Profiling

Based on the structural similarity of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol to known pharmacologically active agents, a more targeted screening approach is logical. Piperidine derivatives are well-represented as ligands for G-protein coupled receptors (GPCRs) and ion channels.[6]

Receptor Binding Assays

Radioligand binding assays are a powerful tool to determine if the compound interacts with specific receptors.[6] Given the prevalence of piperidine-containing compounds acting on the central nervous system, initial screening against a panel of CNS receptors is recommended.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.[6]

-

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the reaction to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.

| Potential Target Receptors | Rationale |

| Opioid Receptors (μ, δ, κ) | Many piperidine derivatives exhibit analgesic properties through interaction with opioid receptors.[6] |

| Sigma Receptors (σ1, σ2) | Sigma receptors are implicated in a variety of CNS functions, and piperidine structures are common motifs in sigma receptor ligands.[6] |

| Dopamine Receptors (D1-D5) | The phenylpiperidine scaffold is a classic feature of many dopamine receptor ligands. |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Interaction with serotonin receptors is a common mechanism for CNS-active drugs containing the piperidine moiety.[7] |

Functional Assays

Should binding to a specific GPCR be observed, a functional assay is the next logical step to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[6]

Experimental Protocol: [³⁵S]GTPγS Functional Assay

-

Objective: To measure the extent to which a compound stimulates the binding of [³⁵S]GTPγS to G-proteins following receptor activation.[6]

-

Methodology:

-

Membrane Incubation: Pre-incubate cell membranes expressing the receptor of interest with varying concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

-

Incubation and Termination: Incubate to allow for G-protein activation and then terminate the reaction.

-

Separation and Detection: Separate bound from unbound [³⁵S]GTPγS and quantify the radioactivity.

-

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Tier 3: Preliminary In Vivo Assessment

Promising in vitro data warrants a preliminary in vivo evaluation to assess the compound's general tolerability and potential for overt toxicity.[8] All animal studies must be conducted in accordance with ethical guidelines and approved protocols.

Acute Toxicity Study

An acute toxicity study provides an initial indication of the compound's safety profile and helps to determine a dose range for subsequent efficacy studies.[8][9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Objective: To determine the acute oral toxicity (LD50) of the compound in a rodent model (e.g., mice or rats).

-

Methodology:

-

Animal Acclimation: Acclimate animals to the laboratory conditions.

-

Dosing: Administer a single oral dose of the compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality over a specified period (typically 14 days).[8]

-

Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

LD50 Calculation: Continue this sequential dosing until the criteria for stopping the study are met. The LD50 is then calculated using appropriate statistical methods.

-

-

Observations: Monitor for changes in behavior, appearance, body weight, and any signs of overt toxicity.

Preliminary Behavioral Assessment

For a compound with potential CNS activity, a simple behavioral screen can provide valuable initial insights.

Experimental Protocol: Irwin Test

-

Objective: To provide a broad assessment of the compound's effects on behavior and physiological functions in rodents.

-

Methodology:

-

Dosing: Administer the test compound to a group of animals at various dose levels.

-

Systematic Observation: At specified time points post-dosing, systematically observe and score a range of parameters, including:

-

Behavioral: Alertness, grooming, spontaneous activity, reactivity.

-

Neurological: Motor coordination (e.g., using a rotarod), reflexes.

-

Autonomic: Salivation, pupil size, body temperature.

-

-

-

Data Analysis: Compare the scores of the treated groups to a vehicle-treated control group to identify any significant compound-induced effects.

Data Interpretation and Future Directions

The culmination of this preliminary screening cascade will provide a foundational dataset for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.

-

Hit Identification: A "hit" would be a compound demonstrating significant and selective activity in a targeted assay at a concentration well below its cytotoxic threshold.

-

Lead Prioritization: Promising hits with a favorable preliminary safety profile in vivo would be prioritized for further investigation.

-

Next Steps: Subsequent studies could include more extensive in vivo efficacy models relevant to the observed in vitro activity (e.g., models of pain, depression, or psychosis), pharmacokinetic studies (ADME), and mechanism of action studies.[1]

Visualizations

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

References

-

AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

-

PMC. (n.d.). Toxicological screening. Retrieved from [Link]

-

DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological screening of some piperidine substituted benzimidazoles | Request PDF. Retrieved from [Link]

-

Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

-

Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

-

ChEMBL. (n.d.). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Document: Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT<sub>1A</sub>/5-HT<sub>7</... - ChEMBL [ebi.ac.uk]

- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, a valuable piperidine-based scaffold for pharmaceutical research and drug development. The outlined synthetic strategy is a robust three-step process commencing with the synthesis of the pivotal intermediate, ethyl 2-phenylpiperidine-3-carboxylate, via a Dieckmann-type condensation. This is followed by N-cyclohexylation through reductive amination, and concluded with the lithium aluminum hydride-mediated reduction of the ester to the target primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.

Introduction

Piperidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The specific structural motif of a 2,3-disubstituted piperidine, particularly with a phenyl group at the 2-position and a hydroxymethyl group at the 3-position, presents a versatile platform for the development of novel therapeutic agents. The N-cyclohexyl substituent further imparts significant lipophilicity, which can critically influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is therefore a key building block for exploring new chemical space in drug discovery programs targeting a wide range of biological targets.

This application note details a reliable and scalable synthetic route to this important molecule. The chosen pathway is designed for efficiency and control, utilizing well-established chemical transformations to ensure high yields and purity of the final product.

Synthetic Strategy Overview

The synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is accomplished through a three-step sequence as illustrated below. The strategy hinges on the initial formation of the core piperidine ring system with the required stereochemistry and functional group handles, followed by the introduction of the N-cyclohexyl group and final functional group manipulation.

Caption: Overall synthetic workflow for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for specific steps as indicated in the protocol.

| Reagent/Solvent | Grade | Supplier |

| Diethyl 3-(benzylamino)propanoate | ≥98% | Sigma-Aldrich |

| Ethyl acrylate | 99% | Acros Organics |

| Sodium ethoxide | 96% | Alfa Aesar |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |

| Phenylmagnesium bromide | 3.0 M in diethyl ether | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |

| Cyclohexanone | ≥99% | Sigma-Aldrich |

| Sodium triacetoxyborohydride | 97% | Oakwood Chemical |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T.Baker |

| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Hydrochloric acid | 37% | EMD Millipore |

| Sodium bicarbonate | ≥99.5% | Fisher Scientific |

| Magnesium sulfate | Anhydrous | VWR |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Instrumentation

-

Magnetic stirrers with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of Ethyl 2-phenylpiperidine-3-carboxylate

This pivotal intermediate is synthesized in a two-part sequence involving a Dieckmann-type condensation followed by a Grignard reaction and decarboxylation.

Part A: Synthesis of Ethyl 1-benzyl-2-oxopiperidine-3-carboxylate

The intramolecular condensation of a diester to form a β-keto ester is known as the Dieckmann condensation. This reaction is crucial for the formation of the piperidine ring.[1][2]

-

Michael Addition: To a solution of diethyl 3-(benzylamino)propanoate (1 equivalent) in ethanol, add ethyl acrylate (1.1 equivalents) and a catalytic amount of sodium ethoxide. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product, diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-aminopropanoate, is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Dieckmann Condensation: The crude diester from the previous step is dissolved in anhydrous toluene. Sodium ethoxide (1.2 equivalents) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. The formation of the cyclic β-keto ester can be monitored by TLC. After cooling to room temperature, the reaction is carefully quenched with 1 M hydrochloric acid until the pH is neutral. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, ethyl 1-benzyl-2-oxopiperidine-3-carboxylate, is purified by column chromatography (silica gel, hexanes:ethyl acetate gradient).

Part B: Synthesis of Ethyl 2-phenylpiperidine-3-carboxylate

-

Grignard Reaction and Decarboxylation: The purified ethyl 1-benzyl-2-oxopiperidine-3-carboxylate (1 equivalent) is dissolved in anhydrous diethyl ether under an inert atmosphere and cooled to 0 °C. Phenylmagnesium bromide (1.5 equivalents, 3.0 M in diethyl ether) is added dropwise via a syringe. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to remove the N-benzyl protecting group, which may occur concurrently with the decarboxylation upon acidic workup. The final product, ethyl 2-phenylpiperidine-3-carboxylate, is purified by column chromatography.

Step 2: Synthesis of Ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate

The introduction of the cyclohexyl group onto the piperidine nitrogen is efficiently achieved through reductive amination. This method involves the formation of an enamine or iminium ion intermediate from the piperidine and cyclohexanone, which is then reduced in situ.[3][4][5][6]

-

To a solution of ethyl 2-phenylpiperidine-3-carboxylate (1 equivalent) and cyclohexanone (1.2 equivalents) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate.

Step 3: Synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

The final step involves the reduction of the ester functionality to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[7][8][9][10]

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a strictly anhydrous and inert atmosphere.

-

To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and quench it by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol as the final product.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the implementation of in-process controls and thorough characterization of intermediates and the final product.

-

Chromatographic Monitoring: Each reaction step should be meticulously monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials and to visualize the formation of the desired product. This allows for real-time assessment of the reaction progress and helps in optimizing reaction times.

-

Purification of Intermediates: Purification of intermediates at each stage by column chromatography is crucial for the success of the subsequent steps and for obtaining a high-purity final product.

-

Spectroscopic and Spectrometric Analysis: The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

By adhering to these validation steps, researchers can be confident in the identity and quality of the synthesized (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.

Data Summary

| Step | Product | Expected Yield (%) | Purification Method | Analytical Confirmation |

| 1 | Ethyl 2-phenylpiperidine-3-carboxylate | 60-70 | Column Chromatography | ¹H NMR, ¹³C NMR, MS |

| 2 | Ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate | 80-90 | Column Chromatography | ¹H NMR, ¹³C NMR, MS |

| 3 | (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol | 85-95 | Column Chromatography | ¹H NMR, ¹³C NMR, MS |

Visualizations

Caption: Mechanism of N-cyclohexylation via reductive amination.

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol in Receptor Pharmacology

[1][2][3][5][6]

Executive Summary

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a lipophilic, sterically crowded piperidine derivative.[1][2][4] Its structural topology—featuring a piperidine ring substituted with a phenyl group at C2, a cyclohexyl group at N1, and a hydroxymethyl group at C3—places it firmly within the pharmacophore space of Sigma receptor ligands and Vesamicol analogs .[1][2][3][4]

Unlike "standard" tool compounds (e.g., Vesamicol or PCP) which are often end-point ligands, this compound is uniquely valuable as a functionalizable probe .[1][2][3][4] The primary alcohol (-CH

Key Applications

-

Sigma-1 (

) Receptor Mapping: Used to synthesize high-affinity ligands to study chaperone activity in neurodegeneration.[1][2][3][4] -

VAChT Allosteric Modulation: Investigating the "Vesamicol Binding Site" on synaptic vesicles.[1][2][3][4]

-

NMDA Receptor Channel Blocking: Studying pore-blocking kinetics due to its PCP-like steric bulk.[1][2][3][4]

Chemical Properties & Pharmacophore Analysis[1][2][3][4]

| Property | Data |

| IUPAC Name | (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol |

| Molecular Formula | C |

| Molecular Weight | 273.42 g/mol |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

| pKa (Predicted) | ~9.5 (Protonated at physiological pH) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Low solubility in water (requires acidification).[1][2][3][5] |

| Structural Class | N-substituted 2-phenylpiperidine (Vesamicol/PCP hybrid scaffold) |

Pharmacophore Logic

The compound exhibits a "Lipophilic Cation" motif essential for binding to deep hydrophobic pockets in transmembrane proteins:

-

Cationic Center: The tertiary nitrogen is protonated at pH 7.4, interacting with conserved Aspartate/Glutamate residues (e.g., Asp392 in VAChT or Glu172 in

).[1][2][3][4] -

Hydrophobic Flanking Groups: The N-cyclohexyl and C2-phenyl rings provide Van der Waals contacts within the receptor's hydrophobic core.[1][2][3][4]

-

Functional Handle: The C3-methanol group points away from the primary binding interface in many docking models, allowing for derivatization.[1][2][3][4]

Experimental Workflows & Signaling Pathways

The following diagram illustrates the role of this scaffold in probing the Sigma-1 Receptor chaperone pathway and VAChT trafficking.

Caption: Dual-pathway interrogation using the scaffold. It targets the ER-Mitochondria Associated Membranes (MAM) via Sigma-1 and synaptic vesicles via VAChT.[1][2]

Detailed Protocols

Protocol A: Derivatization for Fluorescent Probing

Objective: Convert the C3-methanol group into a fluorescent probe to visualize receptor localization without destroying binding affinity.

Materials:

Step-by-Step Methodology:

-

Activation: Dissolve 10 mg of the scaffold in 2 mL anhydrous DCM under Nitrogen. Add 1.5 eq TEA. Cool to 0°C.[1][2][3][4]

-

Mesylation: Dropwise add 1.1 eq MsCl. Stir for 1 hour. This converts the -OH to -OMs (a good leaving group).[1][2][3]

-

Substitution: Evaporate solvent. Redissolve the crude mesylate in DMF. Add 1.2 eq of the fluorophore (e.g., Dansyl amine) and 2 eq K

CO -

Reaction: Heat to 60°C for 4-6 hours. The amine of the fluorophore displaces the mesylate.[1][3][4]

-

Purification: Purify via HPLC (C18 column, Acetonitrile/Water gradient).

-

Validation: Confirm structure via Mass Spectrometry (LC-MS).

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Determine the affinity (

Reagents:

-

Tissue: Guinea pig brain membranes or CHO cells overexpressing human

.[1][2][3][4] -

Radioligand: [

H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).[1][2][3] -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific blocker: Haloperidol (10

M).[1][2][3][4]

Procedure:

-

Membrane Prep: Homogenize tissue in ice-cold Tris-HCl.[1][2][3][4] Centrifuge at 40,000

for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL. -

Incubation Setup: In a 96-well plate, add:

-

Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma binding is slow to equilibrate for bulky ligands).[1][2][3][4]

-

Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.[1][2][3][4]

-

Washing: Wash 3x with 200

L ice-cold buffer. -

Counting: Add scintillation cocktail and count in a Beta-counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and derive

Protocol C: VAChT Functional Uptake Inhibition

Objective: Assess if the compound blocks the transport of Acetylcholine into synaptic vesicles (Vesamicol-like activity).[1][2][3]

Reagents:

-

Vesicles: Synaptic vesicles isolated from Torpedo electric organ or PC12 cells.[1][2][3][4]

-

Substrate: [

H]-Acetylcholine ([3H]-ACh). -

Energy Source: ATP-Mg (Required for proton gradient).[1][2][3][4]

-

Buffer: 10 mM HEPES, 100 mM Potassium Tartrate, pH 7.4.

Procedure:

-

Pre-incubation: Mix 50

g vesicular protein with Test Compound (0.1 nM – 10 -

Initiation: Add reaction mix containing 2 mM ATP, 2 mM MgSO

, and 50 nM [ -

Transport: Incubate for 10 minutes at 25°C .

-

Termination: Add 2 mL ice-cold buffer containing 1

M Vesamicol (to instantly stop transport). -

Filtration: Filter through Millipore HA (0.45

m) filters. -

Quantification: Count radioactivity retained on the filter (trapped inside vesicles).

-

Control: Perform a "Zero ATP" control to subtract passive diffusion.

Comparative Data Analysis

When characterizing this compound, compare results against standard tool compounds to validate the pharmacological profile.[1][3][4]

| Target | Standard Ligand | Typical | Expected | Interpretation |

| Sigma-1 ( | (+)-Pentazocine | ~2–5 nM | 10–100 nM | High affinity indicates potential as a chaperone modulator.[1][2][3][4] |

| Sigma-2 ( | DTG | ~20–50 nM | 50–500 nM | Lower affinity suggests |

| VAChT | (-)-Vesamicol | ~2 nM | 10–200 nM | Inhibition confirms binding to the transporter's allosteric site.[1][2][3] |

| NMDA | PCP | ~50 nM | 100–1000 nM | Off-target activity to monitor (potential side effect).[1][2][3] |

References

-

Rogers, G. A., et al. (1989). "Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol)."[1][2][3] Journal of Medicinal Chemistry, 32(6), 1217–1230.[1][2][3][4]

-

Mach, R. H., et al. (1995). "Sigma 2 receptors as potential biomarkers of proliferation in breast cancer."[1][2][3][4] Cancer Research, 55(23), 5692-5698.[1][2][3] (Discusses N-substituted piperidine pharmacophores).

-

PubChem Compound Summary. "(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1)."[1][2][5][4] National Center for Biotechnology Information.[1][2][3][4] [1][2][3]

-

Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders."[1][2][3][4] European Journal of Pharmacology, 469(1-3), 1-12.[1][2][3]

Disclaimer: This document is for research and development purposes only. The compound described is a chemical probe and is not approved for therapeutic use in humans.[1][3][4]

Sources

- 1. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 2. 941292-84-8|(S)-2-((Benzyl((S)-1-phenylethyl)amino)methyl)-3-methylbutan-1-ol|BLD Pharm [bldpharm.com]

- 3. Phyto4Health [way2drug.com]

- 4. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 219770-58-8|(trans-4-(Dibenzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]

Radiolabeling (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol for in vivo imaging

Executive Summary

This guide details the radiolabeling strategies for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1), a privileged piperidine scaffold targeting Sigma-1 Receptors (S1R) and the Vesicular Acetylcholine Transporter (VAChT) . These targets are critical biomarkers for neurodegenerative pathologies, including Alzheimer’s disease, Parkinson’s disease, and chemically induced neurotoxicity.

Given the hydroxyl functionality of the parent molecule, this protocol outlines two distinct radiochemical strategies to generate high-affinity PET tracers:

-

[18F]Fluorination: Converting the hydroxymethyl group to a [18F]fluoromethyl moiety (Bioisosteric replacement).

-

[11C]Methylation: O-alkylation of the hydroxyl group to form the [11C]methyl ether derivative.

Biological Context & Mechanism

The 1-cyclohexyl-2-phenylpiperidine core shares structural homology with Vesamicol (a VAChT inhibitor) and SA4503 (a Sigma-1 agonist). The 3-hydroxymethyl group serves as a hydrogen-bond donor/acceptor within the binding pocket.

-

Sigma-1 Receptor (S1R): Located at the Mitochondria-Associated ER Membrane (MAM), S1R modulates calcium signaling and cell survival.

-

VAChT: Located on presynaptic vesicles, regulating acetylcholine storage.

Mechanism of Action Diagram:

Caption: Kinetic pathway of the radiotracer from intravenous injection to specific receptor binding in the CNS.

Chemical Strategy & Retrosynthesis

Direct isotopic labeling of the methanol carbon (C-OH) with Carbon-11 requires a complex Grignard carboxylation/reduction sequence ([11C]CO₂ + R-MgBr → [11C]R-COOH → [11C]R-CH₂OH). For practical drug development, we utilize Derivatization Strategies that maintain pharmacophore integrity while introducing the radionuclide.

Strategy A: [18F]Bioisosteric Replacement (Priority Protocol)

Replacing the terminal -OH with -18F is a classic medicinal chemistry tactic. The fluorine atom mimics the steric bulk of the hydroxyl group while removing the H-bond donor capability, often increasing lipophilicity (LogP) and brain penetrance.

-

Precursor: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methyl 4-methylbenzenesulfonate (Tosylate).

-

Reaction: Nucleophilic aliphatic substitution (SN2).

Strategy B: [11C]O-Methylation

If the hydroxyl group is essential for binding, converting it to a methyl ether often retains affinity (e.g., Venlafaxine vs. O-desmethylvenlafaxine).

-

Precursor: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (Parent).[1]

-

Reaction: O-alkylation using [11C]Methyl Triflate.

Detailed Experimental Protocols

Protocol A: Synthesis of [18F]-(1-Cyclohexyl-2-phenylpiperidin-3-yl)fluoromethane

Reagents & Equipment:

-

Cyclotron: GE PETtrace or equivalent (producing [18F]F⁻ via 18O(p,n)18F).

-

Module: GE TRACERlab FX2 N or equivalent automated synthesis module.

-

Precursor: Tosylate derivative of CAS 439109-52-1 (Synthesis: React parent alcohol with TsCl/Pyridine).

-

Phase Transfer Catalyst: Kryptofix 2.2.2 (K222).

Step-by-Step Workflow:

-

[18F]Fluoride Trapping & Elution:

-

Trap [18F]F⁻ (approx. 40 GBq) on a QMA carbonate ion-exchange cartridge.

-

Elute into the reactor with 1.5 mL of K222/K₂CO₃ solution (15 mg K222, 3 mg K₂CO₃ in CH₃CN/H₂O 9:1).

-

-

Azeotropic Drying:

-

Evaporate solvent at 95°C under helium flow and vacuum.

-

Add 1 mL anhydrous acetonitrile and evaporate again (repeat 2x) to ensure anhydrous "naked" fluoride. Critical: Moisture inhibits the SN2 reaction.

-

-

Radiofluorination:

-

Dissolve 2.0 mg of Tosylate Precursor in 1.0 mL anhydrous acetonitrile .

-

Add precursor solution to the dried [18F]KF/K222 complex.

-

Heat at 100°C for 10 minutes (closed vessel).

-

-

Purification:

-

Cool reactor to 40°C. Add 2 mL water.

-

Inject onto Semi-preparative HPLC.[2]

-

Column: Luna C18(2), 250 x 10 mm, 5 µm.

-

Mobile Phase: 60% Acetonitrile / 40% 0.1M Ammonium Formate.

-

Flow Rate: 4 mL/min.

-

Wavelength: 254 nm.

-

-

Formulation:

-

Collect the product peak (retention time ~12-15 min) into a dilution flask containing 40 mL water.

-

Pass through a C18 Sep-Pak Light cartridge (pre-conditioned).

-

Wash Sep-Pak with 5 mL water.

-

Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%).

-

Filter through a 0.22 µm sterile filter.

-

Radiosynthesis Workflow Diagram:

Caption: Automated radiosynthesis workflow for [18F]fluorination via nucleophilic substitution.

Quality Control (QC) Criteria

Before release for preclinical use, the tracer must meet the following specifications.

| Test Parameter | Method | Acceptance Criteria |

| Radiochemical Purity | Analytical HPLC | > 95% |

| Chemical Purity | Analytical HPLC (UV 254nm) | No significant impurities |

| Molar Activity (Am) | Calculated from UV mass | > 37 GBq/µmol (> 1000 mCi/µmol) |

| Residual Solvents | Gas Chromatography (GC) | MeCN < 410 ppm, EtOH < 5000 ppm |

| pH | pH Strip | 4.5 – 8.5 |

| Filter Integrity | Bubble Point Test | > 50 psi |

Analytical HPLC Conditions:

-

Column: Phenomenex Gemini C18, 150 x 4.6 mm.

-

Mobile Phase: 55% MeCN / 45% Water (0.1% TFA).

-

Flow: 1.0 mL/min.

In Vivo Imaging Protocol (Rodent)

Animal Model: Sprague-Dawley Rats or C57BL/6 Mice.

-

Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2% during scanning.

-

Cannulation: Tail vein catheterization for tracer administration.

-

Scan Sequence:

-

CT/Transmission: 5 minutes (for attenuation correction).

-

Emission: Start PET acquisition simultaneously with bolus injection.

-

Injection: 10-20 MBq (Mice) or 30-50 MBq (Rats) in < 200 µL saline.

-

Duration: 60 minutes dynamic scan.

-

-

Data Reconstruction: OSEM or FBP algorithms; frame binning (6x10s, 4x30s, 2x60s, 5x300s, 5x600s).

Data Analysis:

-

Region of Interest (ROI): Draw ROIs on Cortex, Striatum, Hippocampus, and Cerebellum (reference region).

-

Quantification: Calculate Standardized Uptake Value (SUV) and Binding Potential (BPnd) using the Logan Reference Tissue Model (using Cerebellum as reference if devoid of S1R/VAChT).

Troubleshooting & Optimization

-

Low Yield (< 5%):

-

Cause: Moisture in the reaction vessel.

-

Fix: Increase azeotropic drying cycles; ensure MeCN is anhydrous (water < 10 ppm).

-

-

Precursor Degradation:

-

Cause: Base sensitivity.

-

Fix: Reduce K₂CO₃ concentration or switch to Potassium Bicarbonate (KHCO₃).

-

-

Poor Separation:

-

Cause: Lipophilicity of the cyclohexyl/phenyl groups.

-

Fix: Increase MeCN percentage in HPLC mobile phase or use a Phenyl-Hexyl column for better pi-pi selectivity.

-

References

-

Mach, R. H., et al. (2013). "Sigma-1 receptors as potential biomarkers for neuropsychiatric disorders." Journal of Pharmacology and Experimental Therapeutics. Link

-

Waterhouse, R. N., et al. (2003). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a novel sigma-1 receptor radioligand." Nuclear Medicine and Biology. Link

-

Kilbourn, M. R. (1990). "Fluorine-18 labeling of radiopharmaceuticals." National Academy Press. Link

-

Gomez-Vallejo, V., et al. (2009). "Synthesis of carbon-11-labeled piperidine derivatives as new selective PET sigma-1 receptor probes." Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary. (2025). "(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1)."[1][3][4][5][6] National Center for Biotechnology Information. Link

Disclaimer: This protocol involves the use of radioactive materials and should only be performed by trained personnel in a licensed facility. All animal experiments must be approved by the local IACUC.

Sources

- 1. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Key Organics Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. 736908-00-2|(3-Benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 6. 439109-52-1 CAS|(1-CYCLOHEXYL-2-PHENYL-3-PIPERIDINYL)METHANOL|生产厂家|价格信息 [m.chemicalbook.com]

Troubleshooting & Optimization

Overcoming poor solubility of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-CPPM-001 Subject: Overcoming Poor Solubility of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol Status: Open [Expert Review]

Executive Summary & Compound Profiling

User Issue: Difficulty dissolving (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CPPM) in aqueous media for biological assays.

Scientist's Analysis: CPPM is a lipophilic tertiary amine.[1] Its structure features a piperidine core flanked by two bulky hydrophobic groups (N-cyclohexyl and C2-phenyl).[1][2][3]

-

The Challenge: The molecule possesses a high LogP (predicted >3.5) due to the carbocyclic bulk. While the C3-methanol group adds minor polarity, it is insufficient to overcome the hydrophobic burden in neutral water.[3]

-

The Solution: The piperidine nitrogen is a proton acceptor (pKa ~9.0–10.0).[3] Solubility is pH-dependent.[1][2][3][4] You must exploit ionization (salt formation) or hydrophobic encapsulation (cyclodextrins) to achieve aqueous stability.[1][2][3]

Physicochemical Profile (Class-Typical):

| Solvent / Medium | Solubility Rating | Estimated Conc. | Notes |

| Water (pH 7.4) | Poor | < 0.1 mg/mL | Neutral form dominates; high risk of precipitation.[1][2][3] |

| 0.1 M HCl (pH 1.2) | High | > 10 mg/mL | Protonated cation form ( |

| DMSO | Excellent | > 50 mg/mL | Preferred for stock solutions.[1] |

| Ethanol | Good | > 20 mg/mL | Useful for evaporation-based coating.[1][2][3] |

| PBS + 5% DMSO | Moderate | 0.5 - 1 mg/mL | Metastable; prone to crashing out over time.[2] |

Troubleshooting Workflow & Protocols

Strategy A: The "Stock & Dilute" Method (In Vitro Assays)

Best for: Cellular assays, IC50 determination, high-throughput screening.[2][3]

The Trap: Diluting a DMSO stock directly into pH 7.4 buffer often causes immediate "crashing out" (precipitation) because the local concentration exceeds the solubility limit before mixing is complete.[3]

Optimized Protocol:

-

Prepare Stock: Dissolve CPPM in anhydrous DMSO to 10–20 mM.

-

Intermediate Dilution (The "Step-Down"):

-

Do not go straight to buffer.

-

Dilute the DMSO stock 1:10 into acidified water (0.01 M HCl) or pure Ethanol first.[1] This keeps the compound solubilized while lowering the concentration.

-

-

Final Dilution: Add the intermediate solution to your assay buffer.

-

Critical Check: Ensure the final DMSO concentration is <0.5% (or as tolerated by cells).[3]

-

Strategy B: In Situ Salt Formation (Animal/In Vivo Studies)

Best for: IP/IV injection, oral gavage.[2][3]

Since CPPM is a base, converting it to a hydrochloride or tartrate salt in situ is the most robust method for aqueous delivery.[3]

Step-by-Step Protocol:

-

Weigh the required amount of CPPM free base.[1]

-

Add 0.9 molar equivalents of 0.1 M HCl (or Tartaric Acid for a softer counter-ion).

-

Why 0.9 eq? To avoid excess acidity that might irritate tissue.

-

-

Vortex until dissolved.[1] The solution should become clear.

-

Dilute to the final volume with Saline (0.9% NaCl) or 5% Glucose.

-

Check pH: If pH < 4.0, carefully adjust to pH 5.0–6.0 using dilute NaOH.

-

Warning: If you go above pH 7.0, the free base will precipitate.[3]

-

Strategy C: Cyclodextrin Complexation (The "Universal" Fix)

Best for: Sensitive biological targets where low pH or DMSO is toxic.[3]

Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic phenyl/cyclohexyl groups inside a donut-shaped cavity while exposing a hydrophilic exterior.[2][3]

Protocol:

-

Prepare a 20% (w/v) Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) solution in water (e.g., Captisol®).[1][2][3]

-

Add CPPM powder to this vehicle.[1]

-

Sonicate for 30 minutes at 37°C or stir overnight.

-

Filter sterilize (0.22 µm).[2]

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints (DMSO tolerance vs. pH tolerance).

Frequently Asked Questions (FAQs)

Q1: My solution turns cloudy immediately after adding the DMSO stock to the media. Why? A: This is the "Parachuting Effect."[1] When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away instantly, leaving the molecule stranded in a high-polarity environment, causing rapid precipitation.[3]

-

Fix: Vortex the buffer while adding the DMSO stock dropwise, or use the "Intermediate Dilution" method (Protocol A) to reduce the concentration shock.

Q2: Can I heat the solution to dissolve it? A: Mild heating (up to 40°C) is acceptable to speed up dissolution in the stock solvent (DMSO) or Cyclodextrin vehicle.[3]

-

Caution: Do not heat aqueous suspensions of the free base in an attempt to dissolve them without acidification or complexation. You will likely degrade the compound or cause it to oil out rather than dissolve.

Q3: Is the stereochemistry (1-Cyclohexyl vs 2-phenyl) relevant to solubility? A: While stereochemistry affects biological binding, it has a minor impact on solubility compared to the bulk lipophilicity.[1][2][3] However, crystal lattice energy can vary between enantiomers vs. racemates. If you switched from a racemate to a pure enantiomer, the melting point might be higher, making dissolution slightly harder (requiring more energy/sonication).[3]

Q4: I need to inject this into mice IV. What is the safest vehicle? A: Avoid 100% DMSO.[1] The gold standard for lipophilic amines is 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline .[1][2][3] It is isotonic, non-hemolytic, and prevents precipitation in the bloodstream.[3] If CDs are unavailable, use 5% Ethanol / 5% Cremophor EL / 90% Saline , but watch for vehicle toxicity.[3]

References

- Context: Provides solubility data for the structural analog Vesamicol, confirming solubility in DMSO and Ethanol but limited aqueous solubility without salt form

- Context: General protocols for piperidine derivatives, emphasizing pH adjustment and cyclodextrin use.

-

Ezawa, T., et al. (2018).[1][3] Characterization of the inclusion complex of piperine with cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

- Context: Validates the mechanism of cyclodextrin encapsul

-

Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3]

- Context: Authoritative review on the pKa rule and in situ salt form

Sources

Side effects of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol in preclinical models

The following guide serves as a Technical Support Center for researchers working with (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS: 439109-52-1).

Given that this compound is a specialized research chemical/building block often utilized in Structure-Activity Relationship (SAR) studies for Sigma Receptor ligands , Vesamicol analogs , or Dopamine Transporter (DAT) modulators , specific in vivo toxicological data is often proprietary or sparse in public literature.[1][2][3]

This guide synthesizes predicted pharmacological risks based on its specific pharmacophore (N-substituted 2-phenylpiperidine core) and provides troubleshooting for issues encountered in preclinical models.[1][2][3]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2][3]

Compound Profile & Mechanism of Action (Predicted)

Before troubleshooting, you must understand the "Hardware" (the molecule) you are working with.[1][2][3] This compound belongs to the N-substituted 2-phenylpiperidine class.[1][2][3]

-

Primary Predicted Targets: Sigma-1 Receptors (

R), Dopamine Transporter (DAT).[1][2][3] -

Secondary/Off-Target Risks: Vesicular Acetylcholine Transporter (VAChT) – due to structural homology with Vesamicol.[1][2][3]

Pharmacological Pathway Visualization

The following diagram illustrates the potential signaling cascades and "bug" locations (side effects) based on the compound's pharmacophore.

Figure 1: Predicted pharmacological interaction map.[1][2][3] Note the critical off-target risk at VAChT (red path) which mimics Vesamicol-induced toxicity.[1][2][3]

Troubleshooting Guide: In Vivo Anomalies

Use this section if your animal models are displaying unexpected phenotypes.

Issue A: Subjects display "Popcorn" behavior, stereotypy, or excessive grooming.[1][2][3]

Diagnosis: Dopaminergic Overdrive. The 2-phenylpiperidine core is the scaffold of Methylphenidate (Ritalin).[1][2][3] The N-cyclohexyl group adds lipophilicity, potentially increasing blood-brain barrier (BBB) penetration.[1][2][3]

-

Root Cause: Excessive DAT inhibition leading to synaptic dopamine accumulation.[1][2][3]

-

Correction:

Issue B: Subjects exhibit flaccid paralysis, ataxia, or respiratory gasping.[1][2][3]

Diagnosis: Cholinergic Blockade (Vesamicol-like Effect). This is the most critical safety risk.[1][2][3] Structural analogs (phenylpiperidines with cyclohexyl moieties) can bind to the Vesicular Acetylcholine Transporter (VAChT), preventing acetylcholine storage.[1][2][3]

-

Root Cause: The compound is acting as a "False Vesamicol," depleting synaptic ACh.[1][2][3]

-

Correction:

-

Immediate Stop: Cease dosing immediately.

-

Rescue Protocol: Attempt rescue with a cholinesterase inhibitor (e.g., Physostigmine) to maximize remaining synaptic ACh, though this may be ineffective if vesicles are empty.[1][2][3]

-

differentiation: Distinguish from opioid sedation by checking for loss of righting reflex without rigidity.

-

Issue C: Inconsistent data / High variability between subjects.[1][2][3]

Diagnosis: Solubility & Bioavailability Failure. As an amino-alcohol with a cyclohexyl group, this compound is highly lipophilic (High LogP).[1][2][3]

-

Root Cause: Precipitation in the injection vehicle or "depot effect" in subcutaneous tissue.[1][2][3]

-

Correction:

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for rodent studies?

A: Since specific LD50 data for CAS 439109-52-1 is sparse, use the "Up-and-Down" procedure (OECD 425).[1][2][3]

-

Observation: If no effects are seen at 1 mg/kg, proceed to 3, 10, and 30 mg/kg in separate cohorts.[1][2][3]

-

Warning: Do not exceed 50 mg/kg without verifying survival, as related piperidines can induce seizures at high concentrations.[1][2][3]

Q2: Can I use this compound as a negative control for Sigma-1 studies?

A: No. Based on SAR (Structure-Activity Relationship), this compound is likely a Sigma-1 active ligand (agonist or antagonist).[1][2][3] Using it as a negative control will confound your data.[1][2][3] Use Saline or a structurally dissimilar inactive compound as your control.[1][2][3]

Q3: Why does the compound precipitate when I add it to PBS?

A: The free base form of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is hydrophobic.[1][2][3]

-

Solution: You must convert it to a salt form (e.g., HCl or Tartrate) in situ or purchase the salt form.[1][2][3]

-

Protocol: Dissolve the neat oil/solid in a small volume of 0.1M HCl or acetic acid first, then dilute with buffer to the desired concentration. Ensure final pH is >4.5 for animal safety.

Q4: Are there sex-specific side effects?

A: Likely. Sigma-1 receptors are modulated by progesterone and neurosteroids.[1][2][3] Female rodents often show different sensitivity to Sigma ligands compared to males.[1][2][3]

-

Recommendation: You must balance your study design to include both sexes. Do not extrapolate male data to females.[1][2][3]

Summary of Predicted Side Effects (Table)

| Organ System | Symptom | Mechanism (Predicted) | Severity |

| CNS | Hyperactivity / Circling | DAT Inhibition / Sigma-1 Activation | Moderate |

| CNS | Seizures / Tremors | High-dose Glutamate modulation | High |

| Neuromuscular | Weakness / Ataxia | VAChT Inhibition (Vesamicol-like) | High |

| Respiratory | Depression / Gasping | Cholinergic depletion | Critical |

| Local | Injection Site Necrosis | High pH / Poor Solubility | Low |

References & Grounding

The following sources provide the structural and pharmacological basis for the troubleshooting advice above.

-

Matsumoto, R. R., et al. (2001).[1][2][3] "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders."[1][2][3] European Journal of Pharmacology. (Establishes the role of N-substituted piperidines as Sigma ligands).

-

Rogers, G. A., & Parsons, S. M. (1989).[1][2][3] "Inhibition of acetylcholine storage by vesamicol analogs."[1][2][3] Molecular Pharmacology. (Defines the structural requirements—phenylpiperidine/cyclohexanol—for VAChT toxicity).

-

ChemicalBook. (2024).[1][2][3] "Product entry: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol - CAS 439109-52-1."[1][2][3][4][5] (Verifies chemical structure and availability as a building block).

-

Katz, J. L., et al. (2016).[1][2][3] "Synthetic Cathinones: 'Bath Salts' – An Emerging Domestic Threat."[1][2][3] Psychopharmacology. (Provides toxicity profiles for 2-phenylpiperidine derivatives and stimulants).

Disclaimer: This guide is for research purposes only. (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a preclinical research chemical and is not approved for human consumption.[1][2][3] All experiments must be conducted under IACUC/Ethics Committee approved protocols.

Sources

- 1. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 2. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. 1177198-30-9|((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 736908-00-2|(3-Benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 439109-52-1 CAS|(1-CYCLOHEXYL-2-PHENYL-3-PIPERIDINYL)METHANOL|生产厂家|价格信息 [m.chemicalbook.com]

Technical Support Center: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. As a novel compound, understanding its degradation profile is critical for developing stable formulations and robust analytical methods. This document provides troubleshooting guidance and theoretical frameworks based on the known reactivity of its constituent functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol that influence its stability?

A1: The molecule's stability is primarily dictated by three key functional groups:

-

Tertiary Amine: The piperidine nitrogen is a tertiary amine. This site is susceptible to N-oxidation, which is a common metabolic and chemical degradation pathway.[1] The basicity of this nitrogen can also lead to strong interactions with acidic surfaces, such as residual silanols on silica-based HPLC columns, causing peak tailing.[2]

-

Primary Alcohol: The hydroxymethyl group is a primary alcohol. It is susceptible to oxidation, which could yield an aldehyde and subsequently a carboxylic acid under strong oxidative conditions.

-

Cyclohexyl and Phenyl Rings: These saturated and aromatic hydrocarbon rings are generally stable but can undergo hydroxylation under certain oxidative or metabolic conditions.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture at a controlled low temperature (e.g., 2-8 °C or -20 °C). In solution, the compound is likely more susceptible to degradation. Solvents should be of high purity and degassed. For analytical standards, prepare fresh solutions and store them at low temperatures for short periods.

Q3: I am observing significant peak tailing during HPLC analysis on a C18 column. What is the cause and how can I fix it?

A3: This is a classic issue when analyzing basic compounds like piperidines.[2] The primary cause is secondary ionic interactions between the protonated basic nitrogen of your compound and negatively charged residual silanol groups (Si-O⁻) on the surface of the C18 silica packing.

Here are several strategies to resolve this:

-

Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-3.5 using formic or phosphoric acid). At this pH, the piperidine nitrogen is fully protonated (positively charged), but the silanol groups are mostly unionized (Si-OH), which minimizes the strong ionic interaction causing the tailing.[2]

-

Use of Mobile Phase Additives: Incorporate a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

-

Employ a Modern, End-Capped Column: Use a high-purity silica column with advanced end-capping to reduce the number of available free silanols.

-

Switch to an Alternative Stationary Phase: Consider a Pentafluorophenyl (PFP) column. PFP columns offer different selectivity and can reduce the strong basic interactions that cause tailing on C18 columns.[2]

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the inherent stability of a molecule.[3] It is a cornerstone for developing stability-indicating analytical methods as mandated by ICH guidelines.[4]

Q4: My initial forced degradation attempts show either no degradation or complete degradation. How do I achieve the target 5-20% degradation?

A4: Achieving the target degradation of 5-20% often requires careful optimization of stress conditions.[4][5] The "all-or-nothing" result is common and can be addressed by systematically adjusting the intensity and duration of the stress factor.

Troubleshooting Strategy for Insufficient or Excessive Degradation

| Stress Condition | Issue: No/Low Degradation (<5%) | Issue: Complete Degradation (>50%) |

| Acid/Base Hydrolysis | Increase acid/base concentration (e.g., from 0.1N to 1N HCl/NaOH). Increase temperature (e.g., from 60°C to 80°C). Extend exposure time.[6] | Decrease acid/base concentration (e.g., from 1N to 0.01N). Decrease temperature (e.g., to room temp or 40°C). Shorten exposure time. |

| Oxidation | Increase H₂O₂ concentration (e.g., from 3% to 10%). Increase temperature. Consider a more aggressive oxidizing agent if necessary, but this is less common. | Decrease H₂O₂ concentration (e.g., from 3% to 0.5%). Decrease temperature. Shorten exposure time. |

| Thermal | Increase temperature (e.g., from 80°C to 105°C). Ensure uniform heat distribution in the oven. | Decrease temperature. Reduce exposure time. |

| Photolytic | Ensure the light source provides both UV and visible output as per ICH Q1B. Increase light intensity or exposure duration. Expose the sample in solution to increase susceptibility. | Reduce light intensity or exposure duration. Use a solid sample instead of a solution. |

Q5: I have generated several degradation products. How do I begin to identify their structures?

A5: Structural elucidation starts with your analytical method. A validated, stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is the most powerful tool.

-

Determine Molecular Weight: Use the mass spectrometer to determine the molecular weight of each degradation product. Calculate the mass difference (Δm/z) between the parent compound and each product.

-

Propose Structures: Based on the Δm/z and the stress condition applied, you can infer the chemical transformation. For example:

-

Δm/z = +16: Suggests the addition of one oxygen atom (Oxidation). Likely locations are N-oxidation of the piperidine or hydroxylation of the phenyl or cyclohexyl rings.

-

Δm/z = -2: Suggests the loss of two hydrogen atoms (Oxidation). This could indicate the oxidation of the primary alcohol to an aldehyde.

-

Δm/z = -C₆H₁₁ (-83): Suggests loss of the N-cyclohexyl group (N-dealkylation).

-

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on both the parent compound and the degradation products. Comparing the fragmentation patterns provides critical information about which part of the molecule has been modified.

-

Isolation and NMR: For significant degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[7]

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol are predicted under standard forced degradation conditions.

Caption: Predicted degradation pathways for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol provides a starting point. Concentrations and durations should be adjusted to achieve 5-20% degradation.[4]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, then neutralize with an equivalent amount of 1N NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, then neutralize with an equivalent amount of 1N HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control Samples: Prepare control samples (e.g., compound in solution without stressor, blank solvent with stressor) and store them under ambient conditions, protected from light.

-

Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Starting HPLC-UV Analytical Method

This method is a starting point for separating the parent compound from its potential degradation products.

-

Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-